

Application Notes and Protocols for In Vivo Administration of GSK269962A in Mice

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Compound of Interest

Compound Name: GSK269962A hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosage and administration of the selective ROCK1 inhibitor, GSK269962A, in mouse models. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments.

Quantitative Data Summary

The following tables summarize the in vivo dosage and administration details for GSK269962A in a mouse model of Acute Myeloid Leukemia (AML).

Table 1: In Vivo Dosage and Administration of GSK269962A in an AML Mouse Model

Parameter	Details	Reference
Animal Model	Female NOD-SCID/IL2Rgnull (NPG) mice, 6-8 weeks old	[1][2]
Disease Model	Acute Myeloid Leukemia (AML) xenograft, established by intravenous injection of 1 x 10 ⁶ MV4-11 cells	[1][2]
Dosage	5 mg/kg and 10 mg/kg	[1][2]
Administration Route	Intraperitoneal (IP) injection	[1][2]
Frequency	5 days a week for 4 weeks	[1][2]
Vehicle	20% PEG300 / 0.25% Tween-80 / 79.75% Water	[1]

Table 2: Alternative Formulations for In Vivo Administration

Formulation Composition	Administration Route	Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Not specified, suitable for in vivo	[3]
10% DMSO, 90% Corn Oil	Not specified, suitable for in vivo	[3]

Experimental Protocols

In Vivo Efficacy Study in an Acute Myeloid Leukemia (AML) Xenograft Model

This protocol details the methodology for evaluating the anti-leukemic efficacy of GSK269962A in a mouse xenograft model.[1][2]

Materials:

- GSK269962A

- Vehicle components: PEG300, Tween-80, sterile water for injection
- MV4-11 human AML cell line
- Female NOD-SCID/IL2R^{gnull} (NPG) mice (6-8 weeks old)
- Standard animal husbandry supplies
- Flow cytometer and antibodies for human CD45
- Histology equipment and reagents

Procedure:

- Drug Formulation:
 - Prepare the vehicle by mixing 20% PEG300, 0.25% Tween-80, and 79.75% sterile water.
 - Dissolve GSK269962A in the vehicle to achieve the desired final concentrations (e.g., for a 10 mg/kg dose in a 20g mouse with an injection volume of 100 μ L, the concentration would be 2 mg/mL).
- AML Model Establishment:
 - Culture MV4-11 cells under standard conditions.
 - On day 0, intravenously inject 1×10^6 MV4-11 cells in a suitable buffer (e.g., PBS) into the tail vein of each NPG mouse.
- Animal Grouping and Treatment:
 - Three days post-cell injection, randomly divide the mice into three groups:
 - Vehicle control
 - GSK269962A (5 mg/kg)
 - GSK269962A (10 mg/kg)

- Administer the corresponding treatment via intraperitoneal injection five days a week for four consecutive weeks.
- Monitoring and Endpoint Analysis:
 - Monitor the body weight of the mice regularly throughout the study.
 - At the end of the 4-week treatment period, a subset of mice from each group can be euthanized for pathological analysis.
 - For the remaining mice, monitor survival to generate Kaplan-Meier survival curves.
 - Collect peripheral blood, bone marrow, spleen, and liver to determine the proportion of human CD45 positive cells by flow cytometry, as a measure of leukemic burden.
 - Perform hematoxylin and eosin (H&E) staining and immunohistochemistry (IHC) on the bone marrow, spleen, and liver to assess leukemic infiltration.

Short-Term Toxicity Study

This protocol outlines a brief study to assess the tolerability of GSK269962A in mice.^[1]

Materials:

- GSK269962A
- Vehicle
- C57BL/6 mice
- Automated hematology analyzer
- Histology equipment and reagents

Procedure:

- Animal Grouping and Treatment:
 - Use C57BL/6 mice and divide them into two groups:

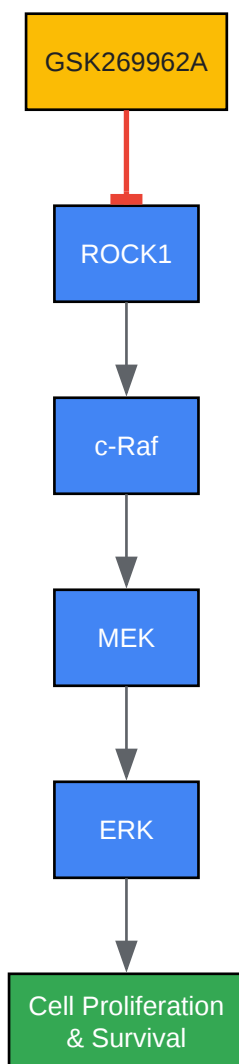
- Vehicle control (n=5)
- GSK269962A (10 mg/kg) (n=5)
- Administer the respective treatment for 10 consecutive days.
- Endpoint Analysis:
 - At the end of the treatment period, collect blood samples for a complete blood count (CBC) analysis.
 - Euthanize the mice and collect vital organs (kidney, liver, lung, and spleen).
 - Fix the organs in formalin and perform H&E staining to assess tissue morphology for any signs of toxicity.

Signaling Pathways and Experimental Workflows

Signaling Pathway of GSK269962A in AML

GSK269962A has been shown to inhibit the ROCK1/c-Raf/ERK signaling pathway in AML cells.

[1][2] This pathway is crucial for cell growth and survival.

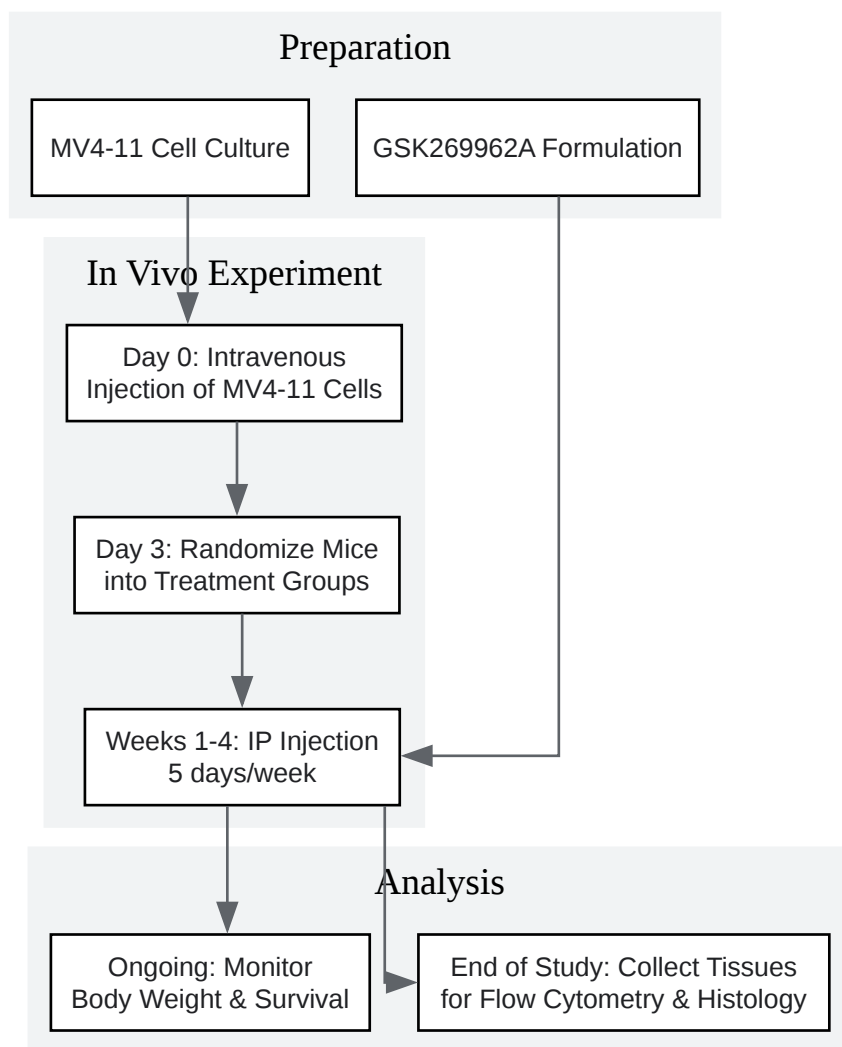


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Caption: GSK269962A inhibits the ROCK1/c-Raf/ERK signaling pathway.

Experimental Workflow for In Vivo AML Study

The following diagram illustrates the workflow for the in vivo efficacy study of GSK269962A in the AML mouse model.



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Caption: Workflow for the in vivo AML xenograft study.

Concluding Remarks

The provided protocols and data offer a solid foundation for conducting in vivo studies with GSK269962A in mice, particularly in the context of AML. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare. Further studies are warranted to explore the pharmacokinetics of GSK269962A in mice and its efficacy in other disease models.

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